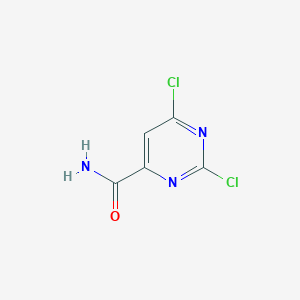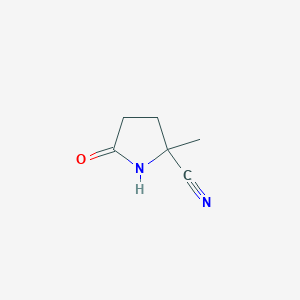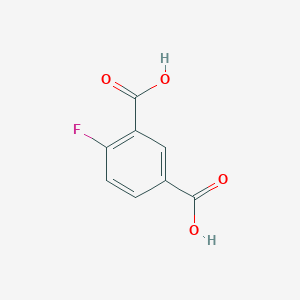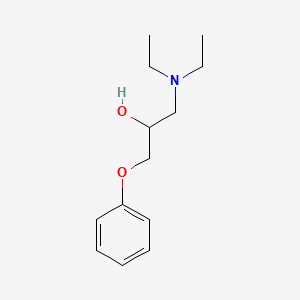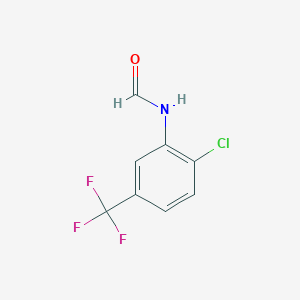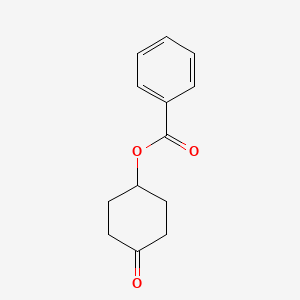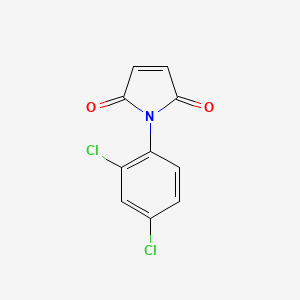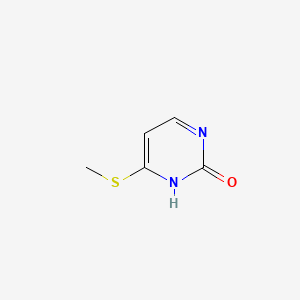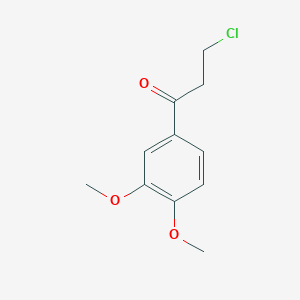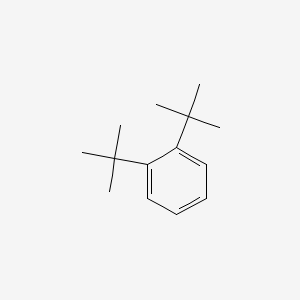
1,2-Di-tert-butylbenzene
Übersicht
Beschreibung
1,2-Di-tert-butylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two tert-butyl groups are substituted at the 1 and 2 positions of the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor and is nearly insoluble in water but soluble in organic solvents .
Wirkmechanismus
Target of Action
1,2-Di-tert-butylbenzene is a chemical compound with the molecular formula C14H22 . .
Mode of Action
It is known that the compound has a benzene ring substituted with two tert-butyl groups
Biochemical Pathways
It is known that alkylbenzenes, a group of compounds to which this compound belongs, can undergo oxidation reactions when heated with aqueous potassium permanganate under acidic conditions .
Result of Action
It is known that thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s action may be influenced by the presence of organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Di-tert-butylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically proceeds under controlled temperature conditions to avoid polyalkylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and tert-butyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Di-tert-butylbenzene primarily undergoes electrophilic substitution reactions due to the presence of the aromatic ring. the bulky tert-butyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated products .
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butylbenzene has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: A benzene ring with a single tert-butyl group.
1,4-Di-tert-butylbenzene: Another isomer with tert-butyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Di-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic effects. These effects can influence the compound’s reactivity and its applications in various fields .
Eigenschaften
IUPAC Name |
1,2-ditert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZURZHQMGVKJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143774 | |
| Record name | 1,2-Di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-76-6 | |
| Record name | 1,2-Di-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Di-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


